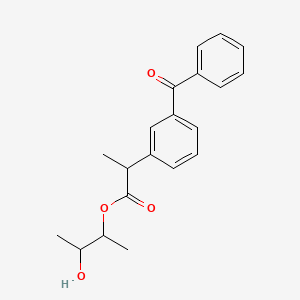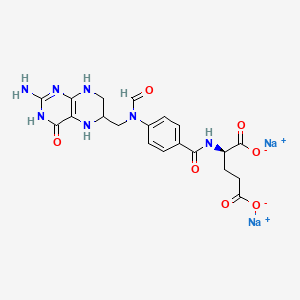
10-Formyl-5,6,7,8-tetrahydro Folic Acid Disodium Salt (Technical Grade)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) is a derivative of folic acid, an essential vitamin involved in various metabolic processes. This compound is particularly significant in the synthesis, repair, and methylation of DNA. It also acts as a cofactor in biological reactions involving folate .
Preparation Methods
The synthesis of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) involves multiple steps, starting from folic acid. The process typically includes the reduction of folic acid to tetrahydrofolic acid, followed by formylation to introduce the formyl group. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate and final products .
Industrial production methods may vary, but they generally involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified and converted to its disodium salt form for technical grade applications .
Chemical Reactions Analysis
10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound back to its tetrahydrofolic acid form.
Substitution: The formyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) has a wide range of scientific research applications:
Chemistry: Used as a reference standard and in synthetic chemistry for the development of new compounds.
Biology: Plays a role in studies related to DNA synthesis, repair, and methylation.
Medicine: Investigated for its potential in treating cerebral folate deficiency and related conditions.
Mechanism of Action
The mechanism of action of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) involves its role as a cofactor in folate-dependent enzymes. These enzymes are crucial for the synthesis of nucleotides and amino acids. The compound interacts with molecular targets such as dihydrofolate reductase and thymidylate synthase, facilitating the transfer of one-carbon units in metabolic pathways .
Comparison with Similar Compounds
10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) can be compared with other folic acid derivatives, such as:
Tetrahydrofolic acid: The reduced form of folic acid, essential for DNA synthesis.
5-Methyltetrahydrofolic acid: Another derivative involved in homocysteine metabolism.
Leucovorin: Used to enhance the efficacy of chemotherapy drugs.
The uniqueness of 10-Formyl-5,6,7,8-tetrahydroFolicAcidDisodiumSalt(TechnicalGrade) lies in its specific formyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C20H21N7Na2O7 |
|---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
disodium;(2R)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,11,13,23H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32);;/q;2*+1/p-2/t11?,13-;;/m1../s1 |
InChI Key |
YAAHOQFUMOTHOP-RNVQNLIPSA-L |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)N[C@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
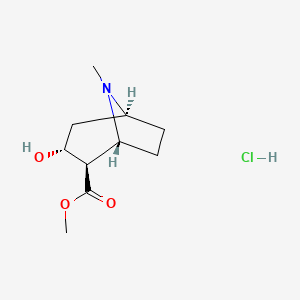
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
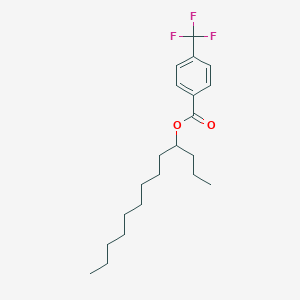
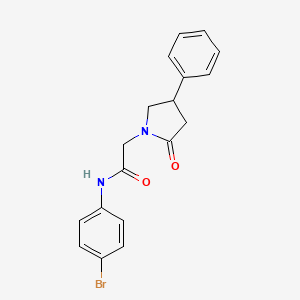
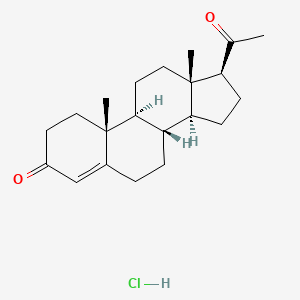
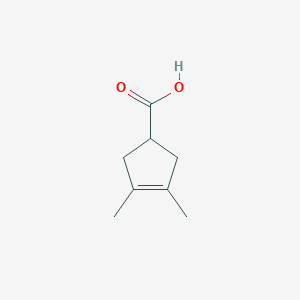

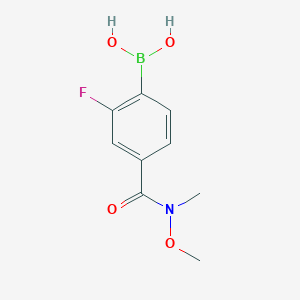
![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)
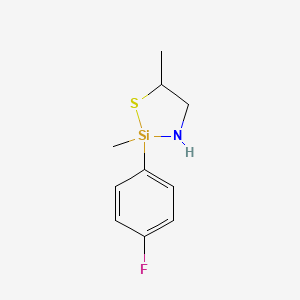
![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
